Cas no 2097924-33-7 (N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-2-oxo-2H-chromene-3-carboxamide)
![N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-2-oxo-2H-chromene-3-carboxamide structure](https://ja.kuujia.com/scimg/cas/2097924-33-7x500.png)
N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-2-oxo-2H-chromene-3-carboxamide 化学的及び物理的性質
名前と識別子
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- N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-2-oxo-2H-chromene-3-carboxamide
- N-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-7-yl)-2-oxochromene-3-carboxamide
-
- インチ: 1S/C21H18N4O3/c1-12-8-19-22-11-14-9-15(6-7-17(14)25(19)24-12)23-20(26)16-10-13-4-2-3-5-18(13)28-21(16)27/h2-5,8,10-11,15H,6-7,9H2,1H3,(H,23,26)
- InChIKey: LCVLMQKEDNVFFJ-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C(=O)OC2C=CC=CC=2C=1)NC1CC2C=NC3=CC(C)=NN3C=2CC1
計算された属性
- せいみつぶんしりょう: 374.13789045 g/mol
- どういたいしつりょう: 374.13789045 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 2
- 複雑さ: 681
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- ぶんしりょう: 374.4
- トポロジー分子極性表面積: 85.6
N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-2-oxo-2H-chromene-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6562-3536-2mg |
N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-2-oxo-2H-chromene-3-carboxamide |
2097924-33-7 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6562-3536-50mg |
N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-2-oxo-2H-chromene-3-carboxamide |
2097924-33-7 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6562-3536-10μmol |
N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-2-oxo-2H-chromene-3-carboxamide |
2097924-33-7 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6562-3536-40mg |
N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-2-oxo-2H-chromene-3-carboxamide |
2097924-33-7 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6562-3536-5μmol |
N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-2-oxo-2H-chromene-3-carboxamide |
2097924-33-7 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6562-3536-20mg |
N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-2-oxo-2H-chromene-3-carboxamide |
2097924-33-7 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6562-3536-15mg |
N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-2-oxo-2H-chromene-3-carboxamide |
2097924-33-7 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6562-3536-2μmol |
N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-2-oxo-2H-chromene-3-carboxamide |
2097924-33-7 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6562-3536-1mg |
N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-2-oxo-2H-chromene-3-carboxamide |
2097924-33-7 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6562-3536-10mg |
N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-2-oxo-2H-chromene-3-carboxamide |
2097924-33-7 | 10mg |
$79.0 | 2023-09-08 |
N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-2-oxo-2H-chromene-3-carboxamide 関連文献
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Wei Chen Nanoscale, 2015,7, 6957-6990
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-2-oxo-2H-chromene-3-carboxamideに関する追加情報
Professional Introduction to N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-2-oxo-2H-chromene-3-carboxamide (CAS No. 2097924-33-7)
N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-2-oxo-2H-chromene-3-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its Chemical Abstracts Service Number (CAS No. 2097924-33-7), represents a convergence of two distinct heterocyclic scaffolds: the pyrazolo[1,5-a]quinazoline and the chromene moieties. The structural integration of these components endows the molecule with unique chemical and biological properties, making it a promising candidate for further exploration in drug discovery and therapeutic applications.
The pyrazolo[1,5-a]quinazoline core is a fused bicyclic system consisting of a pyrazole ring linked to a quinazoline ring. This particular scaffold has been extensively studied due to its inherent biological activity and potential as an anti-cancer agent. The presence of the 2-methyl substituent at the 2-position of the pyrazole ring further modulates the electronic and steric properties of the molecule, influencing its interactions with biological targets.
Complementing the pyrazolo[1,5-a]quinazoline moiety is the chromene component, specifically the 2-oxo-2H-chromene-3-carboxamide derivative. Chromenes are well-known for their diverse pharmacological effects, including anti-inflammatory, anti-microbial, and anti-cancer properties. The incorporation of the carboxamide group at the 3-position of the chromene ring introduces a polar functional moiety that can enhance solubility and binding affinity to biological receptors.
The synthesis of N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-2-oxo-2H-chromene-3-carboxamide involves a multi-step organic synthesis process that requires precise control over reaction conditions and reagent selection. The formation of the pyrazolo[1,5-a]quinazoline core typically involves cyclocondensation reactions between appropriate precursors under controlled temperatures and inert atmospheres. Subsequent functionalization steps introduce the methyl group and the chromene moiety through nucleophilic substitution or condensation reactions.
The biological activity of this compound has been a subject of intense research interest. Preclinical studies have demonstrated that derivatives of both pyrazolo[1,5-a]quinazoline and chromene exhibit significant inhibitory effects on various enzymes and receptors involved in cancer progression. The structural features of N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-2-oxo-2H-chromene-3-carboxamide suggest potential interactions with kinases and other signaling molecules that are crucial for tumor growth and survival.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action for this compound with high accuracy. Molecular docking studies have revealed that N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-2-oxo-2H-chromene-3-carboxamide can bind to several key targets involved in cancer metabolism and proliferation. These findings provide a strong foundation for designing structure-based drug design strategies aimed at optimizing its therapeutic potential.
In addition to its anti-cancer properties, this compound has shown promise in other therapeutic areas. Preliminary studies indicate that it may have neuroprotective effects by modulating neurotransmitter release and receptor activity in the central nervous system. The ability to interact with multiple biological pathways makes N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-2-oxo-2H-chromene-3-carboxamide a versatile scaffold for developing multifunctional therapeutics.
The pharmacokinetic profile of this compound is another critical aspect being evaluated in ongoing research. Studies have focused on determining its solubility, stability, metabolic pathways, and excretion rates to ensure optimal bioavailability and minimize potential side effects. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have been employed to characterize its pharmacokinetic behavior in vitro and in vivo.
The future development of N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-ylyl}-2 oxo - - - - - - - - - - - - - oxo chromene carboxamide hinges on collaborative efforts between synthetic chemists,biologists,and clinicians。By integrating experimental data with computational modeling,researchers aim to refine its molecular structure to enhance efficacy while reducing toxicity。This holistic approach is essential for translating laboratory discoveries into safe and effective therapeutic agents for patients worldwide。
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